N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(13-26-14-25-18-6-2-1-5-17(18)21(26)28)24-11-15-7-9-23-19(10-15)16-4-3-8-22-12-16/h1-10,12,14H,11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFKKLDUZQOFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 3-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Quinazolinone Synthesis: The quinazolinone structure can be prepared by reacting anthranilic acid with formamide under heating conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
Linking the Bipyridine and Quinazolinone: The final step involves the acylation of the bipyridine intermediate with the quinazolinone derivative using an appropriate acylating agent (e.g., acetic anhydride) under basic conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone moiety to a dihydroquinazoline derivative.
Substitution: The bipyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activity against certain diseases or conditions.
Materials Science: The bipyridine moiety can coordinate with metal ions, making this compound useful in the design of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: The compound can act as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity
- Compound 11n (): Exhibited moderate cytotoxicity against breast cancer cell lines (MCF-7), likely due to the electron-donating methoxy groups enhancing cellular uptake .
- Compound 11r (): Demonstrated potent activity against colon cancer (HCT-116), attributed to the nitro group’s electron-withdrawing effects stabilizing DNA intercalation .
Antitubercular Activity
- N-(4-Methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide derivatives (): Showed MIC values <1 µg/mL against Mycobacterium tuberculosis, with the methoxy group improving membrane permeability .
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide (): Most potent InhA inhibitor (MIC = 0.25 µg/mL), highlighting the role of chloro substituents in target binding .
Anti-Inflammatory Activity
- Hybrid thioalkylamide-dihydropyrimidin derivative (): Achieved COX-2 selectivity (IC₅₀ = 116.73 mmol/kg) and lower ulcerogenicity than Diclofenac, underscoring the benefit of hybrid pharmacophores .
Key Structural-Activity Relationships (SAR)
Substituent Effects :
- Electron-donating groups (e.g., methoxy in 11n) improve solubility and bioavailability .
- Electron-withdrawing groups (e.g., nitro in 11r, chloro in derivatives) enhance target binding and stability .
- Bipyridine or pyridine moieties (as in the target compound) may confer metal-binding or π-π stacking capabilities, though direct data are lacking .
Synthetic Efficiency :
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety and a quinazolinone structure, which are known for their diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Bipyridine Moiety : This can be achieved through coupling reactions such as Suzuki-Miyaura cross-coupling.
- Synthesis of the Quinazolinone Core : Often synthesized via cyclization reactions involving anthranilic acid derivatives.
- Coupling of the Two Moieties : The final step involves forming an amide bond using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Metal Ion Coordination : The bipyridine moiety can facilitate binding to metal ions, which may enhance its biological activity.
- Interaction with Nucleic Acids : The quinazolinone structure might interact with DNA or RNA, potentially affecting gene expression.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
-
In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, suggesting potent anticancer activity.
Cell Line IC50 (µM) MCF7 (Breast) 5.0 HeLa (Cervical) 7.5 A549 (Lung) 6.0 -
Antimicrobial Testing : In a series of tests against common pathogens, the compound showed promising results against both Gram-positive and Gram-negative bacteria.
Pathogen Zone of Inhibition (mm) E. coli 15 S. aureus 20 P. aeruginosa 18
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
